molecular formula C13H7N5O4S B2603204 methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate CAS No. 1025634-76-7

methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B2603204
CAS No.: 1025634-76-7
M. Wt: 329.29
InChI Key: TZLQIMUAEMNZJS-WUKNDPDISA-N
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Description

Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, nitro group, and dicyanomethyl diazenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and dicyanomethyl diazenyl moiety play crucial roles in its reactivity and biological activity. These functional groups can participate in redox reactions, interact with enzymes, and modulate cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzothiophene core, nitro group, and dicyanomethyl diazenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-(dicyanomethyldiazenyl)-5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O4S/c1-22-13(19)12-11(17-16-7(5-14)6-15)9-4-8(18(20)21)2-3-10(9)23-12/h2-4,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLQIMUAEMNZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N=NC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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